molecular formula C8H7BrO3 B2455140 methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate CAS No. 62157-66-8

methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate

Cat. No.: B2455140
CAS No.: 62157-66-8
M. Wt: 231.045
InChI Key: HHPXRRQKAZDWDG-HWKANZROSA-N
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Description

Methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate: is an organic compound with the molecular formula C9H9BrO4. It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom attached to the furan ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Properties

IUPAC Name

methyl (E)-3-(5-bromofuran-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPXRRQKAZDWDG-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62157-66-8
Record name methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate typically involves the bromination of furan followed by esterification. One common method includes the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then subjected to a Heck reaction with methyl acrylate in the presence of a palladium catalyst to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Hydroarylation in Brønsted Superacids

Under Brønsted superacid (TfOH) conditions, methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate undergoes hydroarylation with arenes. This reaction proceeds via dicationic intermediates (B), formed by double protonation of the α,β-unsaturated ester system (Figure 1). The electrophilic dication reacts with aromatic rings (e.g., benzene) to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives (2) .

Key Data:

Reaction ComponentRole/Outcome
TfOHSuperacid catalyst enabling dication formation
BenzeneElectrophilic substitution partner
Dication (B)Electrophilicity index (ω) ≈ 5.3 eV; LUMO contribution from C3 (~30%)

The reaction is regioselective, favoring attack at the β-carbon of the α,β-unsaturated ester.

Acid-Catalyzed Rearrangements

In acidic methanol, the ester undergoes protonation at the carbonyl oxygen, forming a resonance-stabilized cation. Subsequent nucleophilic attack by methanol generates a cyclic acetal intermediate. A -H shift rearomatizes the furan ring, followed by aqueous workup to yield 2-methoxyfuran derivatives (Figure 2) .

Mechanism Highlights:

  • Protonation of carbonyl oxygen → resonance stabilization.

  • Methanol attack → acetal formation.
    3. -H shift → rearomatization.

  • Hydrolysis → final product.

Nucleophilic Additions

The α,β-unsaturated ester participates in Michael additions , where nucleophiles (e.g., amines, thiols) attack the β-position. The electron-withdrawing ester and bromine enhance the electrophilicity of the α,β-system.

Example Reaction:

NucleophileProductYield
Ethanolamineβ-Amino ester derivative72%

Cross-Coupling Reactions

The bromine on the furan ring enables Suzuki-Miyaura couplings with aryl boronic acids. For instance, reaction with 4-aminophenylboronic acid yields (2E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one.

Conditions:

CatalystBaseSolventTemperature
Pd(PPh₃)₄K₂CO₃DMF/H₂O80°C

Electrophilic Substitution on the Furan Ring

Despite bromine’s deactivating effect, nitration occurs at the 4-position of the furan ring under HNO₃/H₂SO₄, yielding nitro-substituted derivatives.

Reaction Data:

ElectrophilePositionYield
NO₂⁺C445%

Ester Hydrolysis

The methyl ester is hydrolyzed to the corresponding carboxylic acid (3-(5-bromofuran-2-yl)prop-2-enoic acid) under basic conditions (NaOH/EtOH) .

Hydrolysis Conditions:

BaseSolventTimeYield
NaOHEthanol2h89%

Cycloaddition Reactions

The α,β-unsaturated ester participates in Diels-Alder reactions with dienes (e.g., 1,3-butadiene), forming six-membered cyclohexene derivatives.

Example:

DieneProductEndo/Exo Ratio
1,3-ButadieneCyclohexene-furan adduct3:1

Scientific Research Applications

Key Reactions

  • Oxidation : Converts the compound into carboxylic acids or other oxidized derivatives using agents like potassium permanganate.
  • Reduction : Transforms it into alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution : The bromine atom can be replaced with nucleophiles, leading to diverse derivatives .

Chemistry

Methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate serves as a crucial intermediate in organic synthesis. Its reactivity allows for the development of new organic compounds, making it essential for research in synthetic chemistry.

Biology

In biological research, this compound is investigated for its effects on various biological systems. It can be used to study the impact of brominated furan derivatives on cellular processes and may serve as a precursor for synthesizing biologically active molecules .

Medicine

In medicinal chemistry, this compound is explored for potential pharmacological properties. Research indicates its activity against several diseases, making it a candidate for drug development. Notably, studies have shown its interaction with free fatty acid receptors (FFA3), which are involved in regulating glucose metabolism and inflammation .

Industry

The compound is utilized in producing specialty chemicals, agrochemicals, and pharmaceuticals due to its unique properties. Its application in industrial settings often involves large-scale synthesis techniques that enhance production efficiency .

This compound exhibits promising biological activities:

Antimicrobial Activity

Research suggests that derivatives of furan compounds possess antimicrobial properties. The presence of the bromine atom enhances the ability to disrupt microbial membranes or interfere with metabolic pathways in bacteria .

Anti-inflammatory Effects

The activation of FFA3 by this compound may contribute to anti-inflammatory responses, indicating its potential use in therapeutic applications targeting inflammation .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

  • FFA Receptor Activation : A study demonstrated that structural modifications in related compounds could enhance receptor affinity and activity, suggesting that optimizing this compound's structure could improve its biological effects.
  • Electrophilicity Index Calculations : Investigations into the electrophilic nature of related compounds revealed that their reactivity profiles significantly impact their interactions with biological macromolecules, potentially leading to therapeutic effects .

Mechanism of Action

The mechanism of action of methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Ethyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate: This compound is similar in structure but has an ethyl ester group instead of a methyl ester group.

    Methyl (2E)-3-(5-chlorofuran-2-yl)prop-2-enoate: This compound has a chlorine atom instead of a bromine atom on the furan ring.

    Methyl (2E)-3-(5-iodofuran-2-yl)prop-2-enoate: This compound has an iodine atom instead of a bromine atom on the furan ring.

Uniqueness: Methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom can participate in specific chemical reactions, making this compound valuable for targeted synthesis and applications.

Biological Activity

Methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrO3C_7H_5BrO_3, and it features a furan ring substituted with bromine. Its structure is critical for understanding its biological interactions and mechanisms of action.

  • Receptor Interaction : this compound has been studied for its interaction with free fatty acid receptors, particularly FFA3. This receptor is implicated in various physiological processes, including glucose metabolism and inflammation regulation .
  • Electrophilic Properties : The compound exhibits electrophilic characteristics, which may contribute to its reactivity and interaction with biological macromolecules. Studies suggest that the dications generated from related compounds can be key reactive intermediates, influencing their biological activity .

Antimicrobial Activity

Research indicates that derivatives of furan compounds, including this compound, may possess antimicrobial properties. The presence of the bromine atom enhances the compound's ability to disrupt microbial membranes or interfere with metabolic pathways in bacteria .

Anti-inflammatory Effects

The activation of FFA3 has been linked to anti-inflammatory responses. Compounds that engage this receptor may help mitigate inflammatory conditions, making this compound a candidate for further exploration in therapeutic applications targeting inflammation .

Case Studies and Research Findings

  • Study on FFA Receptors : A study examined the role of short-chain fatty acids in activating FFA3, revealing that certain structural modifications in related compounds can enhance receptor affinity and activity. This suggests that this compound may similarly benefit from structural optimization for improved biological effects .
  • Electrophilicity Index Calculations : Calculations performed on related compounds indicate that the electrophilicity index plays a significant role in their reactivity profiles. This compound's electrophilic nature may facilitate interactions with nucleophiles in biological systems, potentially leading to therapeutic effects .

Summary of Findings

Biological Activity Evidence/Source
AntimicrobialPotential disruption of microbial membranes
Anti-inflammatoryActivation of FFA3 linked to reduced inflammation
Electrophilic reactivityKey reactive intermediates identified

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